1-Iodo-2,4,5-trinitronaphthalene
Description
1-Iodo-2,4,5-trinitronaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with an iodine atom at the 1-position and three nitro (-NO₂) groups at the 2-, 4-, and 5-positions.
Properties
CAS No. |
64454-36-0 |
|---|---|
Molecular Formula |
C10H4IN3O6 |
Molecular Weight |
389.06 g/mol |
IUPAC Name |
1-iodo-2,4,5-trinitronaphthalene |
InChI |
InChI=1S/C10H4IN3O6/c11-10-5-2-1-3-6(12(15)16)9(5)7(13(17)18)4-8(10)14(19)20/h1-4H |
InChI Key |
KLIDXUXFOJOTJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC(=C2I)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2,4,5-trinitronaphthalene typically involves the iodination of 2,4,5-trinitronaphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as potassium iodide and potassium bromate in an acidic medium . The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reagents, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2,4,5-trinitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Reduction Reactions: The major products are 1-amino-2,4,5-trinitronaphthalene and its derivatives.
Oxidation Reactions: Oxidation products are less common but may include further oxidized nitro compounds.
Scientific Research Applications
1-Iodo-2,4,5-trinitronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Iodo-2,4,5-trinitronaphthalene involves its interaction with molecular targets through its nitro and iodine groups. The nitro groups can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems and chemical processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between 1-iodo-2,4,5-trinitronaphthalene and related compounds:
Key Observations:
- Substituent Effects : The iodine atom in this compound contributes polarizable electron-withdrawing effects, contrasting with the electron-donating methoxy group in its methoxy analog . This difference likely alters reactivity in nucleophilic aromatic substitution (NAS) or enzyme-mediated conjugation reactions .
Enzymatic Conjugation Reactions
- 1-Iodo-2,4-dinitrobenzene (IDNB) : Serves as a substrate for glutathione S-transferase (GST) enzymes due to its halogen and nitro groups, facilitating glutathione (GSH) conjugation . The target compound, with an additional nitro group, may exhibit higher reactivity in similar enzymatic systems .
Explosive and Energetic Properties
- 2,4,6-Trinitrotoluene (TNT): A benchmark explosive with balanced stability and reactivity due to nitro groups and a methyl donor . The iodine substituent in this compound may reduce thermal stability compared to TNT but enhance sensitivity due to the heavier halogen atom.
Physical and Toxicological Properties
- Melting Points : IDNB derivatives (e.g., 1-iodo-2,4,5-trimethoxybenzene) melt at 68–70°C , while nitro-rich compounds like TNT melt at 80°C . The target compound’s higher nitro density likely increases its melting point (>100°C estimated).
- Toxicity: Naphthalene derivatives with nitro groups are associated with hepatotoxicity and carcinogenicity .
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